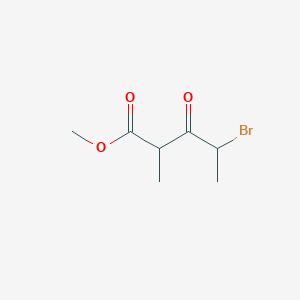

Methyl 4-bromo-2-methyl-3-oxopentanoate

説明

Methyl 4-bromo-2-methyl-3-oxopentanoate is a brominated keto-ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 235.07 g/mol. Its structure features a methyl ester group, a ketone at position 3, a bromine atom at position 4, and a methyl substituent at position 2 on the pentanoate backbone (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its reactive functional groups, which enable participation in nucleophilic substitutions, condensations, and cyclization reactions .

特性

CAS番号 |

95604-09-4 |

|---|---|

分子式 |

C7H11BrO3 |

分子量 |

223.06 g/mol |

IUPAC名 |

methyl 4-bromo-2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C7H11BrO3/c1-4(7(10)11-3)6(9)5(2)8/h4-5H,1-3H3 |

InChIキー |

NNNIXHQGXKTRNT-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C(C)Br)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Variations

Ethyl 4-Bromo-2-Methyl-3-Oxopentanoate

- Molecular Formula : C₈H₁₃BrO₃

- Molecular Weight : 249.10 g/mol

- This variant may exhibit slower hydrolysis rates due to steric hindrance .

Methyl 2-Benzoylamino-3-Oxobutanoate

- Molecular Formula: C₁₂H₁₃NO₄

- Molecular Weight : 247.24 g/mol

- Key Differences: The benzoylamino group at position 2 introduces aromaticity and hydrogen-bonding capacity, enhancing stability in polar solvents. This compound is used in heterocyclic synthesis (e.g., pyrimidines) via condensation reactions, unlike the brominated pentanoate, which is more suited for electrophilic substitutions .

Brominated Ketones

2-Bromo-4'-Methoxyacetophenone

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 245.07 g/mol

- Key Differences: This aromatic bromoketone lacks an ester group but shares a reactive bromine atom. Its planar aromatic ring facilitates conjugation, making it more reactive in Ullmann or Suzuki couplings compared to the aliphatic bromine in methyl 4-bromo-2-methyl-3-oxopentanoate .

Methyl Esters with Complex Substituents

Sandaracopimaric Acid Methyl Ester

- Molecular Formula : C₂₁H₃₂O₂

- Molecular Weight : 316.48 g/mol

- Key Differences: A diterpenoid methyl ester with a fused tricyclic structure, this compound exhibits significantly higher thermal stability due to its rigid skeleton. It is primarily used in resin chemistry, contrasting with the synthetic utility of methyl 4-bromo-2-methyl-3-oxopentanoate in small-molecule drug synthesis .

Functional Group Reactivity

- Bromine Reactivity: The bromine in methyl 4-bromo-2-methyl-3-oxopentanoate is positioned β to the ketone, enabling elimination reactions to form α,β-unsaturated ketones. In contrast, bromine in 2-bromo-4'-methoxyacetophenone participates in aromatic electrophilic substitutions .

- Ketone Utility: The 3-oxo group in the pentanoate facilitates keto-enol tautomerism, enabling aldol condensations. This reactivity is absent in non-ketonic esters like sandaracopimaric acid methyl ester .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Methyl 4-bromo-2-methyl-3-oxopentanoate | C₇H₁₁BrO₃ | 235.07 | Bromine, ketone, methyl ester | Pharmaceutical intermediates |

| Ethyl 4-bromo-2-methyl-3-oxopentanoate | C₈H₁₃BrO₃ | 249.10 | Bromine, ketone, ethyl ester | Organic synthesis |

| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | 247.24 | Benzoylamino, ketone, methyl ester | Heterocyclic synthesis |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 245.07 | Bromine, ketone, methoxy | Cross-coupling reactions |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpenoid, methyl ester | Resin production |

Research Findings and Implications

- Synthetic Utility: Methyl 4-bromo-2-methyl-3-oxopentanoate’s bromine and ketone groups make it a versatile precursor for synthesizing β-keto acids, γ-lactones, and substituted pyridines. Its ethyl ester analogue () is less reactive in aqueous conditions due to increased hydrophobicity .

- Analytical Methods: Gas chromatography (GC) and NMR spectroscopy (as seen in methyl shikimate analysis, ) are critical for characterizing such compounds, though the bromine atom in methyl 4-bromo-2-methyl-3-oxopentanoate may complicate GC retention times .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。